molecular formula C18H34O4 B163382 (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid CAS No. 263399-34-4

(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid

Cat. No.: B163382
CAS No.: 263399-34-4
M. Wt: 314.5 g/mol
InChI Key: XEBKSQSGNGRGDW-GJWDQICYSA-N
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Description

(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is a hydroxy fatty acid that belongs to the class of organic compounds known as lineolic acids and derivatives. This compound is characterized by the presence of two hydroxy groups at positions 9 and 10 and a double bond at position 12 in the octadecenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid can be achieved through several methods. One common approach involves the oxidation of linoleic acid using specific oxidizing agents under controlled conditions. The reaction typically requires the presence of catalysts to ensure the stereoselective formation of the desired hydroxy groups at the 9 and 10 positions .

Industrial Production Methods

Industrial production of this compound often involves enzymatic processes, where enzymes such as lipoxygenases are used to catalyze the oxidation of linoleic acid. This method is preferred due to its high specificity and efficiency in producing the desired stereoisomer. Additionally, chemical synthesis methods involving selective oxidation and reduction steps are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include keto derivatives, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.

    Biology: The compound is studied for its role in cellular signaling and metabolic pathways.

    Medicine: Research has shown its potential in anti-inflammatory and antioxidant therapies.

    Industry: It is used in the production of bio-based materials and as an intermediate in the synthesis of other valuable compounds[][4].

Mechanism of Action

The mechanism of action of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to lipid metabolism and inflammation. By binding to these receptors, the compound can modulate various physiological processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
  • (9S,10R,12Z,15Z)-9,10-Dihydroxy-12,15-octadecadienoic acid
  • (9S,10R)-dihydroxyoctadecanoic acid

Uniqueness

Compared to similar compounds, (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is unique due to its specific stereochemistry and the presence of both hydroxy groups and a double bond.

Properties

CAS No.

263399-34-4

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(Z,9R,10R)-9,10-dihydroxyoctadec-12-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17-/m1/s1

InChI Key

XEBKSQSGNGRGDW-GJWDQICYSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]([C@@H](CCCCCCCC(=O)O)O)O

SMILES

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O

physical_description

Solid

Synonyms

Leukotoxin diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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